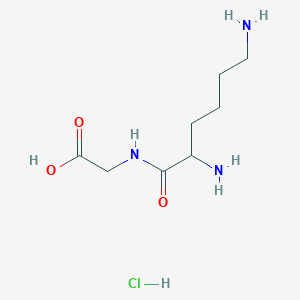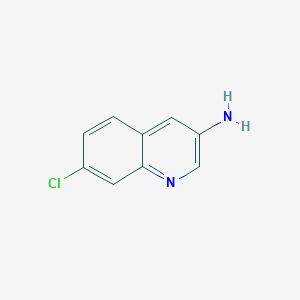
7-氯喹啉-3-胺
描述
7-Chloroquinolin-3-amine is a chemical compound belonging to the quinoline family, characterized by its molecular formula C9H7ClN2. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, materials, and electronics.
科学研究应用
7-Chloroquinolin-3-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various quinoline derivatives, which are used in the development of new chemical compounds.
Biology: Quinoline derivatives exhibit biological activities such as antimalarial, antimicrobial, and anticancer properties.
Medicine: 7-Chloroquinolin-3-amine and its derivatives are investigated for their potential therapeutic uses in treating diseases such as acute myeloid leukemia (AML).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 7-Chloroquinolin-3-amine is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
7-Chloroquinolin-3-amine interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction results in changes in the DNA topology of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The biochemical pathways affected by 7-Chloroquinolin-3-amine are primarily related to DNA replication in Mycobacterium tuberculosis . By inhibiting DNA gyrase, 7-Chloroquinolin-3-amine disrupts the normal replication process of the bacteria, leading to its death .
Result of Action
The molecular and cellular effects of 7-Chloroquinolin-3-amine’s action include the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved through the disruption of DNA replication, which is essential for the survival and multiplication of the bacteria .
生化分析
Biochemical Properties
7-Chloroquinolin-3-amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as DNA gyrase, which is essential for DNA replication and transcription in bacteria . This interaction inhibits the enzyme’s activity, leading to antibacterial effects. Additionally, 7-Chloroquinolin-3-amine has been shown to interact with proteins involved in the malaria parasite’s life cycle, disrupting its development and proliferation . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes and proteins.
Cellular Effects
The effects of 7-Chloroquinolin-3-amine on various cell types are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . By inhibiting this pathway, 7-Chloroquinolin-3-amine can reduce cell proliferation and induce cell cycle arrest. Furthermore, it influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-Chloroquinolin-3-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase, inhibiting their activity and preventing DNA replication . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, 7-Chloroquinolin-3-amine can inhibit the activity of topoisomerases, enzymes that regulate DNA topology, further contributing to its antibacterial properties . In cancer cells, it activates caspase enzymes, leading to apoptosis and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloroquinolin-3-amine change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 7-Chloroquinolin-3-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 7-Chloroquinolin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits significant antimalarial and antibacterial activity without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with non-target biomolecules and the accumulation of toxic metabolites . Threshold effects have been identified, indicating that there is a dosage range within which 7-Chloroquinolin-3-amine is both effective and safe .
Metabolic Pathways
7-Chloroquinolin-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed into active compounds that contribute to the compound’s biological activity . The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Chloroquinolin-3-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters such as P-glycoprotein can facilitate its movement across cellular barriers . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 7-Chloroquinolin-3-amine is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its binding affinity to target biomolecules . Additionally, targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-3-amine typically involves the chlorination of quinoline followed by an amination reaction. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then chlorinated at the 7-position and aminated at the 3-position.
Industrial Production Methods: In an industrial setting, the production of 7-Chloroquinolin-3-amine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 7-Chloroquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-3,7-dione
Reduction: 7-Chloroquinoline
Substitution: Alkylated derivatives of 7-Chloroquinolin-3-amine
相似化合物的比较
3-Chloroquinolin-7-amine
4-Aminoquinoline
8-Chloroquinoline
属性
IUPAC Name |
7-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZTHKNBCUKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602920 | |
| Record name | 7-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195710-15-6 | |
| Record name | 7-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


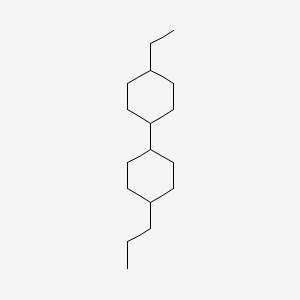

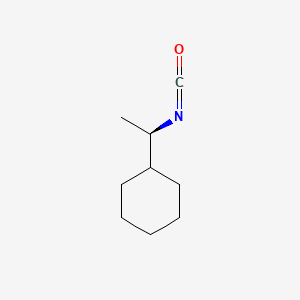
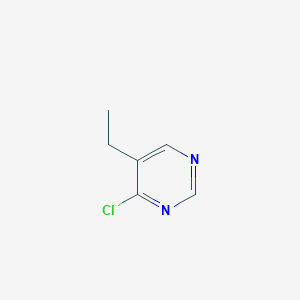

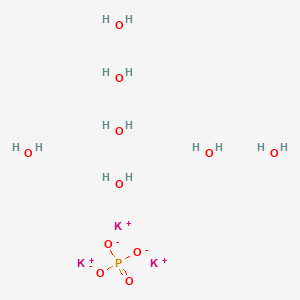
![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)


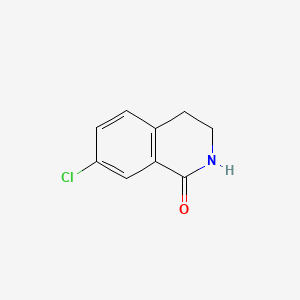
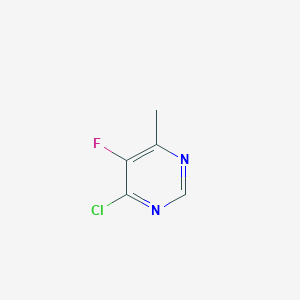
![3,3'-Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B1591846.png)
